High Lipophilicity Drives CNS Permeability Potential Over Hydroxylated Analogs
The calculated lipophilicity (XLogP3-AA = 1.9) of 7-Methoxy-1,1-dimethyl-THIQ is significantly higher than that of its 6,7-dihydroxy analog (e.g., 1,1-dimethyl-6,7-dihydroxy-THIQ) and other hydroxylated in-class candidates [1]. This increase in logP by over 1 log unit indicates a substantially greater ability to passively diffuse across biological membranes, including the blood-brain barrier, a critical property for CNS-penetrant drug discovery programs [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.9 |
| Comparator Or Baseline | 1,1-dimethyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (XLogP3-AA approx. 0.8) |
| Quantified Difference | Approximately 1.1 log unit increase |
| Conditions | Computed physicochemical properties from PubChem (XLogP3 algorithm). |
Why This Matters
For CNS-focused research, this represents a critical differentiation point, as procurement of a pre-optimized lipophilic scaffold can bypass the need for extensive early-stage hit-to-lead optimization, reducing synthetic burden and accelerating candidate selection.
- [1] PubChem. (2026). Computed Properties for CID 165692794: 7-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride; and CID 72214716: 7-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline. National Center for Biotechnology Information. View Source
- [2] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541–553. View Source
